1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide
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Overview
Description
1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an indole ring, a fluorobenzamido group, and a carbamimidothioate moiety, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The fluorobenzamido group is introduced through an amide coupling reaction using 4-fluorobenzoic acid and an appropriate amine. The final step involves the formation of the carbamimidothioate moiety, which can be achieved by reacting the intermediate with thiocarbamoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and amide coupling steps, as well as the development of efficient purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorobenzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the indole ring.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide involves its interaction with various molecular targets. The indole ring can intercalate into DNA, disrupting its function and leading to cell death. The fluorobenzamido group can enhance the compound’s binding affinity to specific proteins, while the carbamimidothioate moiety can form covalent bonds with nucleophilic residues in enzymes, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid: Known for its antioxidant and anti-inflammatory properties.
N-[2-(4-fluorobenzamido)ethyl]maleimide: Used as a labeling agent in PET imaging.
Uniqueness
1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide stands out due to its unique combination of an indole ring, fluorobenzamido group, and carbamimidothioate moiety. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
[1-[2-[(4-fluorobenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS.HI/c19-13-7-5-12(6-8-13)17(24)22-9-10-23-11-16(25-18(20)21)14-3-1-2-4-15(14)23;/h1-8,11H,9-10H2,(H3,20,21)(H,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWQOEPQUGTNHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)F)SC(=N)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FIN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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